ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
Description
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a synthetic heterocyclic compound combining a piperidine core with a 1,2,3-triazole moiety. Its structure features:
- A piperidine ring substituted at the 4-position with an amide-linked triazole group.
- A 1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl substituent, which introduces aromatic and electron-rich characteristics.
- An ethyl carboxylate group at the 1-position of the piperidine, enhancing solubility and bioavailability.
This compound is of interest due to its structural similarity to pharmacologically active piperidine and triazole derivatives.
Properties
IUPAC Name |
ethyl 4-[[1-(4-ethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-14-5-7-16(8-6-14)24-13-17(21-22-24)18(25)20-15-9-11-23(12-10-15)19(26)27-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWCIFZUDLDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is typically synthesized through a multi-step process involving the formation of the triazole ring, followed by its coupling with piperidine. Key reaction steps include:
Click Chemistry: : The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Coupling Reaction: : The triazole is then coupled with piperidine-1-carboxylate through an amide bond formation. This usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial synthesis may utilize automated continuous-flow reactors for the CuAAC reaction to enhance efficiency and yield. Solvent-free conditions or green chemistry approaches can also be adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylphenyl group, forming ketones or aldehydes.
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, where functional groups attached to the piperidine or triazole rings can be replaced.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide)
Reducing Agents: : LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride)
Substitution Reagents: : Halogens or strong nucleophiles like NaCN (sodium cyanide), NH3 (ammonia)
Major Products Formed
Depending on the reaction conditions, products can range from oxidized derivatives to various substituted triazole or piperidine analogs.
Scientific Research Applications
Chemistry: : The compound serves as a precursor for synthesizing more complex molecules and as a building block for studying new chemical reactions and pathways.
Biology: : In biological research, it can act as a ligand in binding studies, helping to understand protein-ligand interactions.
Medicine: : The triazole ring's bioactivity makes it a potential candidate for drug development, including antifungal, antibacterial, and anticancer agents.
Industry: : Used in the development of new materials, including polymers and nanomaterials with specialized functions.
Mechanism of Action
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate exerts its effects through its triazole ring, which can interact with various molecular targets. It may inhibit enzymes by binding to the active site or modulate receptor activity by mimicking endogenous ligands. The precise pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities between the target compound and key analogs:
Key Observations :
- The triazole ring in the target compound and ’s analog contributes to electron delocalization, enhancing stability and interaction with biological targets .
- Substitutions on the piperidine nitrogen (e.g., ethyl carboxylate vs. thiadiazole in ) modulate lipophilicity and target selectivity.
- Aromatic substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl in ) influence π-π stacking and receptor binding .
Biological Activity
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.5 g/mol
- CAS Number : 1326892-29-8
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including those related to this compound. Triazoles are known for their effectiveness against a variety of pathogens.
Case Study: Antimicrobial Efficacy
In a study examining various triazole derivatives, compounds similar to ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the triazole ring could enhance antimicrobial potency .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | High |
| Ethyl Triazole Derivative | High | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is hypothesized to inhibit cancer cell proliferation through various mechanisms.
Research Findings
In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative with a similar structure was found to induce apoptosis in human liver carcinoma cells (HepG2) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis |
| MCF7 | 30 | Cell cycle arrest |
Anticonvulsant Activity
The anticonvulsant properties of compounds containing triazole rings have been documented in several studies. Ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is being evaluated for its potential to modulate neuronal excitability.
Efficacy Evaluation
In animal models, derivatives similar to this compound showed significant anticonvulsant activity in pentylenetetrazol (PTZ) induced seizure models. The SAR analysis suggested that the presence of the piperidine moiety is crucial for enhancing anticonvulsant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
